1-Bromo-4-(tribromomethyl)benzene
Description
Contextual Significance of Polyhalogenated Aryl- and Alkyl-Halides in Modern Organic Synthesis
Polyhalogenated compounds, which contain multiple halogen atoms, are of considerable importance in modern organic synthesis. Aryl halides, where a halogen is directly attached to an aromatic ring, and alkyl halides, where the halogen is bonded to a saturated carbon atom, are fundamental precursors in a vast array of chemical transformations. nih.gov Their utility stems from the carbon-halogen bond's susceptibility to a variety of reactions, including nucleophilic substitutions and, most notably, transition-metal-catalyzed cross-coupling reactions. rsc.org
These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, have become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds, which are the very framework of many pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.govorganic-chemistry.org The presence of multiple halogen atoms on a single molecule, as seen in polyhalogenated compounds, offers the potential for sequential and selective reactions, allowing for the construction of intricate molecular designs from a single starting material.
Strategic Importance of 1-Bromo-4-(tribromomethyl)benzene as a Multifunctional Building Block
This compound is a molecule of significant synthetic interest due to its possession of two chemically distinct reactive centers: an aryl bromide and a tribromomethyl group. researchgate.net This dual functionality allows it to act as a bifunctional linchpin, enabling the introduction of different functionalities at two separate points of the molecule.
The aryl bromide moiety is a classic handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the C4 position of the benzene (B151609) ring. Simultaneously, the tribromomethyl group (-CBr3) offers a different set of synthetic possibilities. It can, for instance, be hydrolyzed to a carboxylic acid group or participate in reactions involving the formation of a dibromocarbene. The differential reactivity of these two sites is the cornerstone of its strategic importance, offering a pathway to complex molecules through a controlled, stepwise functionalization.
Overview of Key Research Areas and Challenges in its Chemical Transformations
The primary research focus for a molecule like this compound lies in the exploration of its selective reactivity. The key challenge is to perform a chemical transformation at one of the halogenated sites without affecting the other. For example, a significant research question would be whether a Suzuki coupling can be performed at the aryl bromide position without any competing reaction at the tribromomethyl group.
Conversely, developing conditions that selectively transform the tribromomethyl group while leaving the aryl bromide intact is another area of interest. This could involve, for example, its conversion to a trifluoromethyl group, a common motif in many modern pharmaceuticals. The primary challenge in this area is the potential for competing and undesired side reactions, given the reactivity of both functional groups. A thorough understanding of the reaction mechanisms and the careful selection of catalysts and reaction conditions are paramount to overcoming these challenges and unlocking the full synthetic potential of this versatile building block.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | researchgate.net |
| CAS Number | 76092-29-0 | researchgate.net |
| Molecular Formula | C₇H₄Br₄ | researchgate.net |
| Molecular Weight | 407.72 g/mol | researchgate.net |
| XLogP3-AA | 4.7 | researchgate.net |
| Monoisotopic Mass | 403.70465 Da | researchgate.net |
Potential Synthetic Transformations of this compound
The following table outlines potential, literature-precedented reactions that could be applied to selectively functionalize this compound. It is important to note that while these reaction types are well-established for the individual functional groups, their application to this specific bifunctional molecule may require careful optimization to achieve the desired selectivity.
| Reaction Type | Target Site | Potential Reagents and Conditions | Potential Product |
| Suzuki-Miyaura Coupling | Aryl Bromide | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-(tribromomethyl)benzene |
| Sonogashira Coupling | Aryl Bromide | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 4-Alkynyl-(tribromomethyl)benzene |
| Heck Reaction | Aryl Bromide | Alkene, Pd catalyst, Base (e.g., Et₃N) | 4-Alkenyl-(tribromomethyl)benzene |
| Hydrolysis | Tribromomethyl group | H₂O, Acid or Base catalyst | 4-Bromobenzoic acid |
| Nucleophilic Substitution | Tribromomethyl group | Nucleophile (e.g., RO⁻, R₂NH) | 4-Bromo-orthoesters or aminals |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(tribromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAVJLTUVOJMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Br)(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287612 | |
| Record name | 1-bromo-4-(tribromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76092-29-0 | |
| Record name | 76092-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-(tribromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 1 Bromo 4 Tribromomethyl Benzene and Analogues
Regioselective Bromination Strategies for Aromatic and Aliphatic Sites
The synthesis of 1-Bromo-4-(tribromomethyl)benzene from a simple precursor like toluene (B28343) necessitates at least two distinct bromination steps: one on the aromatic ring and one on the methyl group. The challenge lies in controlling the regioselectivity of these reactions.
The bromination of the aromatic ring of toluene is an electrophilic aromatic substitution. The methyl group is an ortho-, para-directing group. youtube.com The reaction with bromine typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a potent electrophile. tardigrade.ingmu.edu To favor the formation of the para-isomer, p-bromotoluene, over the ortho-isomer, steric hindrance around the ortho position can be exploited, although a mixture of isomers is common. gmu.eduquora.com Various catalytic systems have been developed to enhance para-selectivity, including the use of zeolites which provide shape-selective catalysis. nih.gov
In contrast, bromination of the aliphatic side chain (the methyl group) proceeds via a free-radical mechanism. tardigrade.invaia.com This is typically achieved under conditions that promote the formation of bromine radicals, such as exposure to UV light or the use of a radical initiator like azobisisobutyronitrile (AIBN). vaia.comreddit.com Crucially, these conditions are distinct from those required for aromatic bromination. For instance, reacting toluene with bromine in the presence of light leads to the formation of benzyl (B1604629) bromide, whereas reacting in the presence of FeBr₃ yields primarily p-bromotoluene. tardigrade.inquora.com This dichotomy in reaction mechanisms is fundamental to selectively functionalizing either the aromatic or aliphatic site.
| Reaction | Substrate | Reagents | Conditions | Major Product | Mechanism |
| Aromatic Bromination | Toluene | Br₂, FeBr₃ | Dark, Lewis acid catalyst | p-Bromotoluene | Electrophilic Substitution |
| Aliphatic Bromination | Toluene | Br₂, UV light | Light irradiation | Benzyl Bromide | Free Radical |
Tribromomethylation Approaches and Controlled Functionalization
Once p-bromotoluene is obtained, the next synthetic challenge is the exhaustive bromination of the benzylic methyl group to form the tribromomethyl group. This transformation, known as tribromomethylation, is a free-radical halogenation process.
The Wohl-Ziegler reaction is a classic method for benzylic bromination, traditionally employing N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator. thermofisher.comdbpedia.orgwikipedia.org The key to the Wohl-Ziegler reaction is maintaining a low concentration of molecular bromine (Br₂), which is generated in situ. This low concentration favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. wikipedia.orgorganic-chemistry.org
Achieving exhaustive tribromination to form the -CBr₃ group from a -CH₃ group requires harsh conditions and a significant excess of the brominating agent. The reaction proceeds stepwise through benzyl bromide and benzal bromide intermediates. google.com Controlling the degree of bromination can be challenging, as over-bromination can lead to mixtures of mono-, di-, and tri-halogenated products. scientificupdate.com A patented process describes the side-chain bromination of substituted toluenes by reacting them with 2.2 to 3.2 moles of bromine per mole of toluene at high temperatures (100-250 °C) to produce mixtures containing the benzotribromide product. google.com
| Bromination Stage | Intermediate | Key Features |
| Monobromination | 4-Bromobenzyl bromide | Formed via abstraction of a benzylic hydrogen by a bromine radical, followed by reaction with Br₂. |
| Dibromination | 1-Bromo-4-(dibromomethyl)benzene (B1611536) | Further radical substitution on the bromomethyl group. |
| Tribromination | This compound | Exhaustive bromination requiring forcing conditions and excess brominating agent. |
Multi-Step Synthesis Pathways and Efficiency Optimization
Modern optimization strategies increasingly employ machine learning algorithms, such as Bayesian optimization. researchgate.netresearchgate.net These algorithms can efficiently explore a wide range of reaction variables (e.g., temperature, catalyst loading, residence time, reagent stoichiometry) simultaneously to identify the optimal conditions for the entire sequence, accounting for interdependencies between steps. researchgate.netsemanticscholar.org This data-driven approach accelerates process development and can lead to significant improvements in yield and purity while minimizing the number of experiments required. whiterose.ac.ukresearchgate.net
Catalytic Systems in Selective Halogenation and Cross-Halogenation
Catalysis is pivotal for achieving the high selectivity required in both the aromatic and aliphatic bromination steps. For the initial electrophilic aromatic bromination, while FeBr₃ is traditional, other systems have been explored to improve regioselectivity. Zeolites, with their defined pore structures, can be used to favor the formation of the para isomer by sterically hindering the formation of the ortho product. nih.gov
For the subsequent benzylic bromination, Lewis acids have been found to catalyze the reaction effectively. Zirconium(IV) chloride (ZrCl₄), for example, has shown excellent catalytic activity for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. scientificupdate.comnih.gov This system operates under mild conditions and proceeds through a radical pathway, selectively promoting benzylic bromination while suppressing the competing aromatic ring bromination that can be an issue with Brønsted acids. nih.gov
Cross-halogenation, or halogen exchange reactions, represent another catalytic strategy. While not directly used in the primary synthesis from toluene, methods for interconverting aryl halides (e.g., converting a more readily available aryl chloride to an aryl bromide) are synthetically valuable. These transformations are often catalyzed by transition metals like copper, nickel, or palladium. rsc.org
| Reaction Step | Catalyst System | Bromine Source | Advantage |
| Aromatic Bromination | Zeolites | Br₂ | High para-selectivity due to shape-selective catalysis. nih.gov |
| Benzylic Bromination | Zirconium(IV) chloride (ZrCl₄) | DBDMH | High catalytic activity under mild conditions, selective for the benzylic site. nih.gov |
| Halogen Exchange | Copper, Nickel, or Palladium complexes | Various halide sources | Interconversion of aryl halides, increasing synthetic flexibility. rsc.org |
Sustainable and Green Chemical Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated compounds. Traditional methods often rely on hazardous reagents and solvents, such as molecular bromine and carbon tetrachloride. wikipedia.org
Significant efforts have been made to develop more environmentally benign alternatives. For benzylic bromination, supercritical carbon dioxide (scCO₂) has been demonstrated as an effective and green alternative solvent to CCl₄ for reactions using NBS. nih.gov Another sustainable approach involves using a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. This system generates bromine in situ under ambient conditions and provides a stable, non-hazardous, and inexpensive alternative to using liquid bromine directly for regioselective benzylic bromination. researchgate.netrsc.org
Catalytic systems using safer oxidants are also being developed. A two-phase procedure using hydrogen peroxide (H₂O₂) as the primary oxidant and potassium bromide (KBr) as the bromine source, catalyzed by vanadium or molybdenum salts, allows for the efficient bromination of toluene with good selectivity for the benzyl bromide product. researchgate.net Furthermore, the optimization of multi-step syntheses in continuous flow systems inherently contributes to green chemistry by reducing waste and energy consumption. nih.govwhiterose.ac.uk
Elucidating Reactivity and Complex Transformation Chemistry of 1 Bromo 4 Tribromomethyl Benzene
Electrophilic Aromatic Substitution (EAS) Pathways on the Aromatic Ring
Influence of the Tribromomethyl Group as a Deactivating Substituent
The susceptibility of an aromatic ring to electrophilic attack is profoundly influenced by its substituents. In 1-bromo-4-(tribromomethyl)benzene, both the bromo and the tribromomethyl (-CBr₃) groups act as deactivating substituents, rendering the benzene (B151609) ring significantly less nucleophilic and thus less reactive towards electrophiles than benzene itself. msu.eduwikipedia.org
The deactivating nature of these groups arises from their strong inductive electron-withdrawing effects (-I effect). msu.edu For the tribromomethyl group, the cumulative inductive pull of three electronegative bromine atoms makes it a potent deactivating group. Similarly, the single bromine atom attached to the ring withdraws electron density through the sigma bond. While halogens can donate electron density via resonance (+M effect), this effect is weaker than their inductive withdrawal, resulting in net deactivation. libretexts.org Consequently, reactions like nitration or Friedel-Crafts alkylation on this compound require more forcing conditions compared to those for benzene. makingmolecules.comlibretexts.org
Directed Aromatic Functionalization Strategies
Substituents not only affect the rate of reaction but also direct incoming electrophiles to specific positions on the ring. The bromo group is an ortho, para-director, while the tribromomethyl group is a meta-director. libretexts.orgyoutube.com This creates a competitive scenario for functionalization.
In cases of competing directing effects, the outcome is determined by the relative power of the directing groups and steric hindrance. The tribromomethyl group strongly deactivates the positions ortho and para to it, directing incoming electrophiles to the meta positions (C-2 and C-6). The bromo group directs to its ortho and para positions. The para position is already occupied by the -CBr₃ group. Therefore, the bromo group directs towards C-2 and C-6. In this instance, both groups direct the electrophile to the same positions: those ortho to the bromine and meta to the tribromomethyl group. This alignment of directing effects simplifies the regiochemical outcome, with electrophilic attack anticipated to occur primarily at the C-2 and C-6 positions. Steric hindrance from the bulky tribromomethyl group might slightly favor substitution at the C-2 position over the C-6 position if the electrophile is also large.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Ring Reactivity | Directing Influence |
|---|
| -Br | Inductive: Withdrawing Resonance: Donating | Deactivating | ortho, para | | -CBr₃ | Inductive: Strongly Withdrawing | Strongly Deactivating | meta | | -CH₃ | Inductive: Donating Hyperconjugation: Donating | Activating | ortho, para | | -NO₂ | Inductive: Withdrawing Resonance: Withdrawing | Strongly Deactivating | meta |
Nucleophilic Substitution Reactions Involving Bromine Centers
Reactivity of the Tribromomethyl Moiety Towards Various Nucleophiles
The tribromomethyl group features three benzylic bromine atoms, which are susceptible to nucleophilic attack. The benzylic carbon is electrophilic, and the bromine atoms are potential leaving groups. However, the reaction pathway is not always a straightforward S_N1 or S_N2 substitution. The presence of three halogens on a single carbon can lead to more complex reactivity.
For instance, strong nucleophiles can displace the bromide ions. The reaction may proceed through a stepwise mechanism. Research on analogous trichloromethyl compounds shows they can be reduced to dichloromethyl derivatives by nucleophiles like triphenylphosphine (B44618) or thiophenolates, suggesting a mechanism that may involve initial nucleophilic attack on a bromine atom (as a halogen bond) rather than the carbon. acs.orgthieme-connect.com This can initiate a dehalogenation cascade. Therefore, depending on the nucleophile and reaction conditions, this compound could yield a variety of products, including those from substitution or reduction.
Substitution at the Aromatic Bromine Atom
Direct nucleophilic substitution of the bromine atom on the aromatic ring is a challenging transformation because aryl halides are generally unreactive toward S_N1 and S_N2 mechanisms. msu.edu However, nucleophilic aromatic substitution (S_NAr) can occur if the ring is activated by potent electron-withdrawing groups located at the ortho and/or para positions relative to the leaving group. libretexts.orgstackexchange.com
In this compound, the strongly electron-withdrawing -CBr₃ group is in the para position, which is ideal for stabilizing the negative charge of the Meisenheimer complex intermediate formed during an S_NAr reaction. stackexchange.comyoutube.com This activation makes the aromatic bromine susceptible to displacement by strong nucleophiles (e.g., alkoxides, amides) under specific conditions, likely requiring heat. This pathway provides a route to introduce new functional groups at the C-4 position, replacing the bromine atom.
Controlled Hydrodebromination of Tribromomethyl Groups to Dibromomethyl and Monobromomethyl Analogs
The selective reduction of the tribromomethyl group is a valuable transformation for accessing the corresponding dibromomethyl and monobromomethyl analogs, which are themselves important synthetic intermediates. This process, known as hydrodebromination, requires careful selection of reagents to control the extent of bromine removal.
Various methods have been developed for the chemoselective reduction of polyhalogenated methyl groups. For related trichloromethyl compounds, reagents like triphenylphosphine in the presence of an alcohol have been shown to effectively and selectively reduce a -CCl₃ group to a -CHCl₂ group. acs.orgnih.gov This type of protocol is mild and tolerates other functional groups. Similar strategies can be applied to this compound. The stepwise reduction allows for the targeted synthesis of 1-bromo-4-(dibromomethyl)benzene (B1611536) and 1-bromo-4-(bromomethyl)benzene. Catalytic hydrogenation using specific catalysts can also achieve hydrodebromination of aryl bromides. researchgate.net
Table 2: Potential Reagents for Controlled Hydrodebromination
| Starting Material | Reagent System | Expected Major Product |
|---|---|---|
| This compound | PPh₃ (1 equiv), ROH | 1-Bromo-4-(dibromomethyl)benzene |
| This compound | PPh₃ (2 equiv), ROH | 1-Bromo-4-(monobromomethyl)benzene |
| 1-Bromo-4-(dibromomethyl)benzene | PPh₃ (1 equiv), ROH | 1-Bromo-4-(monobromomethyl)benzene |
Ionic Pathways via Hydride Donors
The tribromomethyl group of this compound can undergo selective hydrodebromination through an ionic pathway when treated with a suitable hydride donor. The use of 4-(dimethylamino)pyridine–borane (DMAP-BH₃) as a hydride source facilitates the monohydrodebromination of the tribromomethyl group. researchgate.net This transformation proceeds via a nucleophilic substitution mechanism, where a hydride ion displaces one of the bromine atoms, resulting in the formation of a dibromomethyl group. researchgate.net This selective conversion is significant as it provides a direct route to compounds bearing the dibromomethyl moiety, which are valuable intermediates in various synthetic applications. researchgate.net
Radical Pathways for Selective Debromination
In contrast to the ionic pathway, a radical-mediated approach can achieve a more extensive debromination of the tribromomethyl group. When this compound is treated with an N-heterocyclic carbene–borane (NHC-BH₂CN), which serves as a boryl radical precursor, in the presence of a radical initiator like dilauroyl peroxide (DLP), a double debromination occurs. researchgate.net This process involves consecutive bromine atom abstractions, leading to the formation of a monobromomethyl group. researchgate.net This radical pathway demonstrates good functional group tolerance and a broad substrate scope, making it a versatile method for generating monobromomethyl arenes. researchgate.net
Cross-Coupling Reactions and Organometallic Transformations
The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions and other organometallic transformations. These reactions are fundamental in constructing more complex molecular architectures.
Palladium-Catalyzed (e.g., Suzuki-Miyaura, Sonogashira, Heck) Couplings
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orglibretexts.orgyoutube.com this compound can readily participate in these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govarkat-usa.org This method is widely used for the synthesis of biaryl compounds. libretexts.orgresearchgate.net The reaction of this compound with an arylboronic acid would yield a 4-(tribromomethyl)-1,1'-biphenyl derivative. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the coupled product and regenerate the catalyst. youtube.com
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netwikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne provides a direct route to 1-(alkynyl)-4-(tribromomethyl)benzene derivatives. organic-chemistry.org This transformation is highly valued for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.orglibretexts.org The coupling of this compound with an alkene, such as styrene (B11656) or an acrylate, would lead to the formation of a 4-(tribromomethyl)stilbene or cinnamate (B1238496) derivative, respectively. researchgate.netbeilstein-journals.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound | Pd catalyst, Base | Biaryl |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |
Magnesium-Mediated (e.g., Grignard) and Other Organometallic Functionalizations
The bromine atom of this compound can be converted into an organometallic reagent, most commonly a Grignard reagent. This is achieved by reacting the aryl bromide with magnesium metal in an ether solvent. youtube.comresearchgate.netyoutube.com The resulting Grignard reagent, 4-(tribromomethyl)phenylmagnesium bromide, is a potent nucleophile and a strong base. youtube.com It can react with a wide range of electrophiles, such as carbon dioxide, to introduce new functional groups. For instance, reaction with CO₂ followed by an acidic workup yields 4-(tribromomethyl)benzoic acid. youtube.com
It is important to note that the formation of Grignard reagents can sometimes be accompanied by the formation of a Wurtz coupling product as an undesired side reaction. researchgate.net
Oxidation and Reduction Chemistry of the Tribromomethyl Group
The tribromomethyl group itself is susceptible to oxidation and reduction, providing pathways to other important functional groups.
Selective Conversion to Carboxylic Acid Derivatives
The tribromomethyl group can be selectively converted to a carboxylic acid derivative. One common method involves the hydrolysis of the tribromomethyl group under acidic or basic conditions. A more direct synthetic route to a related carboxylic acid, 4-bromobenzoic acid from 4-bromotoluene, involves oxidation with potassium permanganate. vedantu.com A similar oxidative transformation could potentially be applied to convert the tribromomethyl group of this compound into a carboxylic acid, although specific conditions for this substrate would need to be optimized. The resulting 4-bromobenzoic acid can then be further functionalized. vedantu.com Alternatively, as mentioned in the Grignard reaction section, the carbonation of the corresponding Grignard reagent provides a route to 4-(tribromomethyl)benzoic acid. youtube.com
Controlled Reduction to Milder Halogenated Methyl Groups
The selective reduction of the tribromomethyl group in this compound to a dibromomethyl or monobromomethyl group is a challenging yet valuable transformation. This process allows for the modulation of the reactivity of the benzylic position, opening up different synthetic possibilities. The key to achieving controlled reduction lies in the careful choice of reducing agents and reaction conditions to prevent over-reduction to a methyl group or cleavage of the aryl-bromine bond.
While specific literature on the controlled reduction of this compound is not abundant, the principles of radical dehalogenation provide a framework for these transformations. Reagents such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) are commonly employed for the reduction of alkyl halides. chemrxiv.orgrsc.org The mechanism involves the generation of a tributyltin radical, which abstracts a bromine atom from the tribromomethyl group to form a more stable dibromomethyl radical. This radical can then abstract a hydrogen atom from another molecule of tributyltin hydride to yield 1-bromo-4-(dibromomethyl)benzene and regenerate the tributyltin radical, thus propagating the chain reaction. rsc.org
The selectivity of this reduction is governed by the relative bond dissociation energies. The C-Br bonds in the tribromomethyl group are weaker than the aryl C-Br bond, making them more susceptible to radical cleavage. By carefully controlling the stoichiometry of the reducing agent and the reaction time, it is possible to favor the formation of the partially reduced products.
Table 1: Potential Reagents for Controlled Reduction
| Reducing Agent System | Potential Product(s) | Mechanistic Pathway | Key Considerations |
| Tributyltin hydride (Bu₃SnH) / AIBN | 1-Bromo-4-(dibromomethyl)benzene, 1-Bromo-4-(monobromomethyl)benzene | Radical chain reaction | Stoichiometry of Bu₃SnH is crucial to control the extent of reduction. |
| Silanes (e.g., (Me₃Si)₃SiH) / Initiator | 1-Bromo-4-(dibromomethyl)benzene, 1-Bromo-4-(monobromomethyl)benzene | Radical chain reaction | Generally considered less toxic than organotin hydrides. |
| Photocatalytic Systems | 1-Bromo-4-(dibromomethyl)benzene | Photoredox catalysis | Offers mild reaction conditions and high selectivity. |
Radical Reactions and Their Role in C-C and C-X Bond Formation
The tribromomethyl group of this compound is a potent precursor for radical generation, making it a valuable participant in carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. The homolytic cleavage of a C-Br bond in the tribromomethyl group initiates these transformations.
A classic example of such a reaction is the Kharasch addition, or atom transfer radical addition (ATRA), where a haloalkane adds across a C=C double bond. wikipedia.org In the context of this compound, the reaction with an alkene, initiated by a radical initiator or a transition metal catalyst, would generate a 4-bromophenyl-substituted alkyl radical. This radical can then propagate a chain reaction, leading to the formation of a new C-C bond and a new C-Br bond. wikipedia.orgnih.gov
The general mechanism for the ATRA reaction involves:
Initiation: Generation of a radical from an initiator.
Propagation:
The initiator radical abstracts a bromine atom from this compound to form the 1-bromo-4-(dibromomethyl)phenyl radical.
This radical adds to an alkene to form a new carbon-centered radical.
The newly formed radical abstracts a bromine atom from another molecule of this compound, yielding the final product and regenerating the 1-bromo-4-(dibromomethyl)phenyl radical. nih.gov
Recent advances in photoredox catalysis have enabled these transformations to be carried out under mild conditions with high efficiency and functional group tolerance. chemrxiv.orgrsc.orgnih.gov For instance, iridium or ruthenium-based photocatalysts can mediate the generation of the key radical species from this compound upon visible light irradiation. nih.gov
Table 2: Examples of Radical Reactions Involving Polyhalogenated Benzylic Compounds
| Reaction Type | Reactants | Catalyst/Initiator | Product Type |
| Atom Transfer Radical Addition (ATRA) | Polyhalogenated alkane, Alkene | Metal catalyst or Photoredox catalyst | Alkyl halide with a new C-C bond |
| Radical Cyclization | Unsaturated polyhalogenated precursor | Radical initiator (e.g., AIBN) | Cyclic compound with new C-C and C-X bonds |
| Reductive Coupling | Aryl halide, Alkyl halide | Nickel catalyst, Reducing agent | Alkylated arene |
These radical-mediated reactions underscore the synthetic utility of this compound as a building block for constructing complex molecular architectures. The ability to form new C-C and C-X bonds under radical conditions provides a powerful tool for organic synthesis.
Mechanistic Investigations and Kinetic Analyses of 1 Bromo 4 Tribromomethyl Benzene Reactions
Detailed Reaction Mechanism Elucidation via Intermediate Characterization
The reaction mechanisms of 1-Bromo-4-(tribromomethyl)benzene are primarily understood through the characterization of its reaction intermediates. These reactions often proceed through charged intermediates or radical species, depending on the reaction conditions.
Conversely, under conditions that favor nucleophilic substitution, the bromine atom on the aromatic ring can be displaced. For instance, in reactions with strong nucleophiles, a negatively charged intermediate is formed. The stability of this intermediate is influenced by the electron-withdrawing nature of the tribromomethyl group.
Radical anions of similar compounds, like 1-bromo-4-nitrobenzene (B128438), have been shown to be reactive in ionic liquids, suggesting that the solvent can play a significant role in stabilizing charged intermediates and promoting reactivity. rsc.org The reaction of the radical anion of 1-bromo-4-nitrobenzene proceeds via a DISP-type mechanism, where the electrolysis leads to the formation of the nitrobenzene (B124822) radical anion and bromide ions. rsc.org
Halogen-metal exchange reactions are also common for this class of compounds, leading to the formation of highly reactive organometallic intermediates. These intermediates are pivotal in the synthesis of more complex organic molecules through subsequent coupling reactions.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for quantifying the reactivity of this compound and for determining the factors that influence reaction rates. The rate of electrophilic substitution reactions is influenced by the nature of the substituents on the benzene (B151609) ring. msu.edu For example, electron-donating groups increase the reaction rate, while electron-withdrawing groups, such as the bromo and tribromomethyl groups in the title compound, decrease the reactivity of the aromatic ring towards electrophiles. msu.edu
The rate of nucleophilic substitution reactions is also dependent on the structure of the alkyl halide. For instance, in S(_N)2 reactions, steric hindrance plays a crucial role, with reactivity decreasing as steric hindrance increases. learncbse.in While specific kinetic data for this compound is not extensively documented in the provided search results, the general principles of reaction kinetics for halogenated aromatic compounds apply.
In the context of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, the use of phase transfer catalysts has been shown to cause a significant rate enhancement. researchgate.net This is attributed to a shift in the transmetalation pathway, a key step in the catalytic cycle. researchgate.net
Kinetic Isotope Effects (KIE) in Halogenated Organic Compound Transformations
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the study of halogenated organic compounds, chlorine and bromine KIEs can provide insights into the bond-breaking and bond-forming steps of a reaction.
For dehalogenation reactions at an aromatic carbon, chlorine KIEs suggest that the dechlorination often proceeds in a single step with significant weakening of the carbon-chlorine bond in the transition state. acs.orgresearchgate.net This information is crucial for understanding the mechanisms of both enzymatic and non-enzymatic degradation of halogenated pollutants.
Primary kinetic isotope effects are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. numberanalytics.com Secondary kinetic isotope effects, which are generally smaller, occur when the isotopic substitution is not directly involved in the bond-breaking or -forming process but still influences the reaction rate. wikipedia.org Both types of KIEs are valuable for distinguishing between different reaction pathways, such as S(_N)1 and S(_N)2 mechanisms. wikipedia.org
Solvent Effects and Catalysis in Reaction Pathways
The choice of solvent and catalyst can profoundly influence the reaction pathway and rate for transformations involving this compound. Solvents can stabilize transition states and intermediates, thereby accelerating reaction rates. For example, the high polarity of dimethylformamide (DMF) can stabilize transition states in substitution reactions.
In Suzuki-Miyaura coupling reactions, palladium catalysts are commonly used to facilitate the formation of carbon-carbon bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. The efficiency of these catalysts can be enhanced by the choice of ligands and reaction conditions. For instance, in the Heck reaction of 1-bromo-4-nitrobenzene with styrene (B11656), palladium(II)-hydrazine complexes have been used as effective catalysts. researchgate.net
The use of phase transfer catalysts in biphasic Suzuki-Miyaura coupling reactions can lead to a remarkable rate enhancement by altering the mechanism of transmetalation. researchgate.net Similarly, Lewis acids like FeBr(_3) or AlCl(_3) are often employed as catalysts in bromination reactions to increase the electrophilicity of bromine.
Ionic liquids have also emerged as interesting solvents that can alter the reactivity of radical anions, as seen in the case of 1-bromo-4-nitrobenzene, where the ionic solvent promotes the reactivity of the radical anion. rsc.org
Advanced Spectroscopic and Structural Elucidation Techniques for Derivatives
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution and the solid state.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of "1-Bromo-4-(tribromomethyl)benzene," the aromatic protons typically appear as a set of multiplets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromo and tribromomethyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the "heavy atom effect" of bromine, the carbon atom to which it is directly attached (ipso-carbon) experiences increased shielding, resulting in an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The carbon of the tribromomethyl group will also have a characteristic chemical shift. The chemical shifts of the aromatic carbons in halogen-substituted benzenes follow a trend where the ipso-carbon shift is influenced by both inductive and shielding effects. stackexchange.com For bromobenzene, this results in the order F > Cl > H > Br > I for the ipso-carbon chemical shift. stackexchange.com
Halogen NMR Spectroscopy: Bromine has two NMR active nuclei, ⁷⁹Br and ⁸¹Br. huji.ac.il Both are quadrupolar, which leads to broad signals, making them challenging to observe with high-resolution NMR in most organic molecules. huji.ac.il However, ⁸¹Br is generally the preferred nucleus for liquid-state NMR studies due to its higher sensitivity and narrower signals compared to ⁷⁹Br. huji.ac.il Bromine NMR is primarily used in studies of ion binding and relaxation. huji.ac.il
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For brominated aromatic compounds, ssNMR can reveal details about molecular packing and intermolecular interactions. researchgate.netrsc.org While liquid-state bromine NMR signals are often too broad to be detected in covalent organic molecules, solid-state ⁷⁹Br NMR can be utilized, particularly for adjusting the magic angle due to its clear quadrupolar spinning sidebands. huji.ac.il The technique is sensitive to the local environment of the bromine nucleus and can be used to characterize the structure and symmetry around the bromide ions in inorganic systems. acs.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of "this compound." The presence of four bromine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). tandfonline.com This leads to a distinctive M, M+2, M+4, M+6, and M+8 pattern for the molecular ion peak, where the relative intensities of the peaks can be predicted based on the number of bromine atoms.
The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for aromatic compounds include the loss of a proton to form a phenyl cation. docbrown.info For brominated compounds, the loss of a bromine atom is a common fragmentation pathway. youtube.com The fragmentation of "this compound" would likely involve the loss of bromine atoms and potentially the tribromomethyl group or fragments thereof.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.
FTIR Spectroscopy: The FTIR spectrum of "this compound" would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C-Br stretching vibration would appear at lower frequencies. The specific frequencies of the vibrational modes are influenced by the substitution pattern on the benzene ring. irjet.netissuu.com
Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for observing non-polar bonds. The Raman spectrum would also show characteristic bands for the aromatic ring and the C-Br bonds. irjet.net For substituted benzenes, the vibrational frequencies can be calculated using computational methods like Density Functional Theory (DFT) to aid in the assignment of the experimental spectra. researchgate.netirjet.netnih.gov
Interactive Data Table: Vibrational Frequencies of Benzene Below is a table of the fundamental vibrational frequencies for benzene, which serves as a reference for understanding the vibrational spectra of its derivatives.
| Frequency (cm⁻¹) | Symmetry | Description |
| 3062 | A1g | C-H stretch |
| 992 | A1g | Ring breathing |
| 3047 | E2g | C-H stretch |
| 1596 | E2g | C-C stretch |
| 1178 | E2g | C-H in-plane bend |
| 606 | E2g | Ring deformation |
| 1037 | E1u | C-H in-plane bend |
| 1482 | B2g | C-C stretch |
| 671 | A2u | C-H out-of-plane bend |
| 985 | B2u | C-H out-of-plane bend |
| 849 | E1g | C-H out-of-plane bend |
| 3068 | B1u | C-C stretch |
| 1310 | E2u | C-H out-of-plane bend |
| 404 | E2u | Ring deformation |
| Data sourced from publicly available spectroscopic data for benzene. chemtube3d.compurdue.edulibretexts.org |
Compound-Specific Isotope Analysis (CSIA) for Tracing Transformation Pathways
Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the sources and transformation pathways of organic compounds in the environment. tandfonline.comresearchgate.net This technique measures the stable isotope ratios of elements (e.g., ¹³C/¹²C, ⁸¹Br/⁷⁹Br) within a specific compound. tandfonline.comresearchgate.net
For "this compound," CSIA can be used to trace its fate and degradation processes. tandfonline.com Biotic and abiotic degradation reactions often result in kinetic isotope effects, where molecules containing the lighter isotope react faster, leading to an enrichment of the heavier isotope in the remaining reactant. tandfonline.com By analyzing the isotopic composition of the compound and its degradation products, it is possible to elucidate the reaction mechanisms and pathways. researchwithnj.com
The analysis of bromine isotopes (δ⁸¹Br) is particularly relevant for brominated compounds. tandfonline.com Techniques such as gas chromatography coupled with multicollector inductively coupled plasma mass spectrometry (GC/MC-ICPMS) are used for precise bromine isotope analysis. tandfonline.comnih.gov This approach has been successfully applied to various brominated organic compounds to understand their environmental transformations. nih.govnih.gov
Computational Chemistry and Theoretical Investigations of 1 Bromo 4 Tribromomethyl Benzene
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a cornerstone for understanding the electronic characteristics of 1-bromo-4-(tribromomethyl)benzene. By calculating the electron density, DFT methods can predict a wide range of properties, from molecular orbitals to spectroscopic parameters, offering a lens into the molecule's intrinsic reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical behavior of this compound. The energies and shapes of these orbitals dictate the molecule's ability to donate or accept electrons.
For this compound, both the bromine atom on the aromatic ring and the tribromomethyl group (-CBr3) are strongly electron-withdrawing. This has a significant impact on the FMOs. Computational studies on similar halogenated compounds show that such substitutions substantially lower the energy of the LUMO, making the molecule a better electron acceptor. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com In related halogenated molecules, tri-halogen substitutions have been shown to result in a reduced HOMO-LUMO gap, indicating increased chemical reactivity. mdpi.com
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound based on Analogues
| Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Primarily localized on the benzene (B151609) ring, with some contribution from the bromine atoms. |
| LUMO | -1.5 | Predominantly located on the antibonding orbitals of the C-Br bonds of the tribromomethyl group. |
| HOMO-LUMO Gap | 8.0 | Influenced by the strong electron-withdrawing nature of the substituents. |
Note: This data is illustrative and based on trends observed in related halogenated aromatic compounds. Specific values would require dedicated DFT calculations.
Prediction of Spectroscopic Parameters
DFT calculations are also invaluable for predicting spectroscopic parameters, which can aid in the experimental identification and characterization of this compound.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C chemical shifts. For this compound, the protons on the aromatic ring would be expected to appear in the aromatic region of the 1H NMR spectrum, with their specific shifts influenced by the positions of the bromo and tribromomethyl groups. The carbon atoms attached to bromine would show characteristic shifts in the 13C NMR spectrum. In studies of similar substituted benzenes, NMR chemical shifts have been correlated with halogen bond strength, suggesting that computational predictions can provide deep structural insights. chemistryviews.org
Infrared (IR) Spectroscopy: DFT can compute the vibrational frequencies of the molecule, corresponding to the peaks in an IR spectrum. Key predicted vibrations for this compound would include the C-Br stretching modes of both the aryl bromide and the tribromomethyl group, as well as C-H and C=C stretching and bending modes of the aromatic ring.
UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be predicted by calculating the excited states of the molecule. The predicted absorption maxima (λmax) would provide information about the electronic structure and conjugation within the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. rug.nl These simulations can reveal the preferred conformations of the molecule and the nature of its interactions with other molecules. researchgate.netnih.gov
A key conformational feature of this compound is the rotation around the single bond connecting the tribromomethyl group to the benzene ring. MD simulations can determine the rotational energy barrier and identify the most stable (lowest energy) conformation.
Furthermore, MD simulations can elucidate the intermolecular interactions that govern the bulk properties of the substance. These simulations can model how molecules of this compound would pack in a solid state or how they would interact with solvent molecules in a solution. nih.gov The bromine atoms are capable of forming halogen bonds, a type of non-covalent interaction that can significantly influence crystal packing. znaturforsch.comnih.gov
Transition State Elucidation and Reaction Barrier Calculations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net For this compound, a potential reaction of interest is nucleophilic substitution at the benzylic carbon of the tribromomethyl group. The stability of the benzyl (B1604629) radical is a key factor in such reactions. gla.ac.uk
DFT calculations can be used to:
Identify Transition States: A transition state is the highest energy point along a reaction pathway. Computational methods can determine the geometry and energy of the transition state for a given reaction. researchgate.netknu.ac.kr
Calculate Reaction Barriers: The energy difference between the reactants and the transition state is the activation energy or reaction barrier. This value is crucial for predicting the rate of a reaction. researchgate.net
Studies on the reactions of benzyl bromides have shown that electron-withdrawing groups can accelerate reactions. researchgate.net The presence of four bromine atoms in this compound would be expected to significantly influence its reactivity in substitution reactions.
Table 2: Illustrative Calculated Reaction Barrier Data for a Hypothetical SN2 Reaction
| Parameter | Value (kcal/mol) | Significance |
| Energy of Reactants | 0 | Reference energy level. |
| Energy of Transition State | +20.5 | Represents the energy barrier for the reaction. |
| Energy of Products | -5.2 | Indicates the overall thermodynamics of the reaction. |
Note: This data is for a hypothetical nucleophilic substitution reaction and serves as an example of the types of insights that can be gained from transition state calculations.
Quantitative Structure-Reactivity Relationships (QSRR) for Analogues
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. nih.govnih.govresearchgate.net While a QSRR study would require data on a series of analogues of this compound, the principles can be readily described.
A QSRR model for analogues of this compound could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction. This would involve:
Assembling a Dataset: A series of related compounds with varying substituents would be needed.
Calculating Molecular Descriptors: For each compound, a set of numerical descriptors representing its structural and electronic properties would be calculated.
Developing a Model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create a mathematical equation that relates the descriptors to the observed reactivity. nih.govchemrxiv.org
Such a model could then be used to predict the reactivity of new, unsynthesized analogues.
Aromaticity and Halogen Bonding Theoretical Studies
The substituents on the benzene ring of this compound influence its aromaticity and its capacity for halogen bonding.
Aromaticity: Aromaticity is a key property of benzene, contributing to its stability. The electron-withdrawing bromo and tribromomethyl groups are expected to decrease the electron density within the ring, which could lead to a slight reduction in its aromaticity. This can be quantified computationally using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). DFT studies on the bromination of benzene derivatives provide insight into how substituents affect the aromatic system. rsc.org
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. chemistryviews.org The bromine atoms in this compound, particularly those in the highly substituted tribromomethyl group, are potential halogen bond donors. Theoretical studies can map the electrostatic potential surface of the molecule to identify the positive regions on the bromine atoms (known as σ-holes) that are responsible for halogen bonding. Quantum chemical calculations have been used to investigate the effects of ring substituents on the strength of halogen bonds. chemistryviews.org Studies on brominated benzenes have shown that intermolecular C-H···Br and Br···Br interactions can be significant in determining the crystal packing. znaturforsch.com The strength of these interactions increases in the order F < Cl < Br < I. nih.gov
Emerging Applications in Advanced Materials Science and Synthetic Chemistry
Precursor in the Synthesis of Specialty Polymers and Oligomers
1-Bromo-4-(tribromomethyl)benzene serves as a precursor for creating specialty polymers, particularly conjugated polymers like poly(p-phenylenevinylene) (PPV) and its derivatives. nih.govrsc.org These materials are of significant interest due to their electronic and optical properties. researchgate.net The synthesis often involves precursor routes where a processable, non-conjugated polymer is first created and then converted to the final conjugated polymer. researchgate.net For instance, the Gilch reaction can be utilized to synthesize PPV derivatives from bromomethyl-functionalized benzene (B151609) monomers. nih.gov While direct polymerization of this compound is less common, its derivatives, where the tribromomethyl group is converted to other functionalities, are key in polymerization reactions like the Wittig-Horner or Knoevenagel reactions. lnu.edu.cn The resulting polymers often have a hyperbranched structure which can enhance solubility and modify the material's band gap. nih.gov
Table 1: Polymerization Reactions Utilizing Benzene-based Precursors
| Polymerization Type | Monomer Features | Resulting Polymer | Key Properties |
| Gilch Reaction | Bromomethyl-substituted benzenes | Poly(p-phenylenevinylene) (PPV) derivatives | Red-light-emitting, good solubility nih.gov |
| Wittig-Horner Reaction | Dialdehyde and phosphonium (B103445) salt monomers | TPA-PPV | Improved optical properties via energy transfer lnu.edu.cn |
| Knoevenagel Polymerization | Dialdehyde and nitrile-containing monomers | TPA-CN-PPV | Enhanced electron affinity lnu.edu.cn |
| Ring-Opening Metathesis Polymerization (ROMP) | [2.2]Paracyclophane-1,9-diene derivatives | Soluble PPV derivative | Narrow polydispersity, high fluorescence bu.edu.eg |
Intermediates in the Preparation of Advanced Functional Materials (e.g., optoelectronic materials)
The unique electronic properties of this compound, stemming from the electron-withdrawing nature of the tribromomethyl group, make it a valuable intermediate for advanced functional materials. Its derivatives are incorporated into materials designed for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). bu.edu.eg For example, polymers derived from related monomers are explored for their hole-injection and transport capabilities in OLEDs. lnu.edu.cn The introduction of such building blocks can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final material, which is crucial for device performance. lnu.edu.cn
Building Block for Complex Organic Scaffolds
In synthetic organic chemistry, this compound is a versatile building block for constructing complex molecular architectures. The differential reactivity of its bromo-substituents allows for sequential, selective functionalization. The aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, and Stille reactions), while the tribromomethyl group can undergo other transformations. researchgate.net This bifunctionality is key to diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse molecules. nih.gov By reacting with various active methylene (B1212753) compounds, similar poly-bromomethylated benzenes can assemble into novel spirocyclic structures. researchgate.net This approach enables the generation of a wide array of molecular scaffolds from a single starting material. nih.gov
Role in the Construction of Nanostructures (e.g., Graphyne Nanowires)
A significant application of this compound is in the on-surface synthesis of nanostructures, specifically graphyne nanowires. tongji.edu.cn Graphynes are carbon allotropes containing both sp- and sp²-hybridized carbon atoms. In this process, this compound molecules are deposited onto a metal surface, such as Au(111) or Ag(110). tongji.edu.cn By carefully controlling the temperature, a stepwise dehalogenative homocoupling reaction can be induced. tongji.edu.cn First, the tribromomethyl groups react to form C-C triple bonds, and subsequently, the aryl bromide groups couple to form the linear nanowire structure. tongji.edu.cn This bottom-up approach allows for the precise construction of one-dimensional carbon nanostructures with potential applications in nanoelectronics and sensor technology. tongji.edu.cn
Table 2: Stepwise On-Surface Synthesis of Graphyne Nanowires from this compound (BTBMB)
| Step | Reaction | Conditions | Result |
| 1 | Deposition | BTBMB molecules on Au(111) or Ag(110) surface at low temperature (~250 K) tongji.edu.cn | Ordered islands of BTBMB molecules tongji.edu.cn |
| 2 | C(sp3)-Br Homocoupling | Annealing at a specific temperature to activate the tribromomethyl group tongji.edu.cn | Formation of dimer structures via C-C triple bond formation tongji.edu.cn |
| 3 | C(sp2)-Br Homocoupling | Further annealing at a higher temperature to activate the aryl bromide tongji.edu.cn | Formation of linear graphyne nanowire-like structures tongji.edu.cn |
Reagent in Multi-Component and Cascade Reactions
While specific examples of this compound in multi-component or cascade (domino) reactions are not extensively documented in the provided search results, its structure lends itself to such synthetic strategies. Cascade reactions, where a series of intramolecular transformations occur sequentially in a single operation, are efficient methods for building molecular complexity. nih.gov The dual reactivity of the molecule could theoretically initiate or participate in such cascades. For instance, an initial reaction at the aryl bromide site could be followed by an intramolecular reaction involving the tribromomethyl group, or vice versa. The development of such reactions would represent a powerful tool for synthesizing complex heterocyclic or polycyclic systems. nih.gov
Ligand Design and Catalysis (Conceptual Exploration)
The structural framework of this compound and its derivatives offers potential for the design of novel ligands for catalysis. The benzene ring provides a rigid scaffold that can be functionalized. By replacing the bromine atoms with coordinating groups (e.g., phosphines, amines, or N-heterocyclic carbenes), new ligands could be synthesized. The steric and electronic properties of these ligands could be tuned by modifying the substituents on the aromatic ring. For example, derivatives of 1-bromo-4-nitrobenzene (B128438) are used in palladium-catalyzed Heck reactions, where the ligand plays a crucial role in the catalyst's activity and stability. researchgate.net Conceptually, ligands derived from this compound could be employed in various transition-metal-catalyzed reactions, potentially influencing selectivity and efficiency.
Future Research Directions and Unaddressed Challenges in 1 Bromo 4 Tribromomethyl Benzene Chemistry
Development of Highly Sustainable and Atom-Economical Synthetic Pathways
The traditional synthesis of 1-Bromo-4-(tribromomethyl)benzene often involves the high-temperature, radical-initiated bromination of 1-bromo-4-methylbenzene using elemental bromine. This method, while effective, suffers from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and low atom economy. A primary challenge for future research is the development of more sustainable and efficient synthetic routes.
Key areas of focus should include:
Alternative Brominating Agents: Investigating the use of N-bromosuccinimide (NBS) or other N-haloimides as safer and more selective sources of bromine radicals. chemistrysteps.comlibretexts.org These reagents can reduce the formation of byproducts and allow for milder reaction conditions.
Catalytic Systems: Exploring photochemically or catalytically initiated reactions to avoid the need for high temperatures and stoichiometric radical initiators. digitellinc.com Photocatalysis, in particular, offers a green alternative by using light to generate the necessary radical species.
Green Solvents: Replacing hazardous solvents like carbon tetrachloride with more environmentally benign alternatives. researchgate.net Research into solvent-free reaction conditions or the use of recyclable ionic liquids could significantly reduce the environmental impact of the synthesis. researchgate.net
In Situ Reagent Generation: Developing processes where the brominating agent is generated in situ from safer precursors, minimizing the handling and storage of hazardous materials. rsc.org An example is the oxidative bromination using hydrogen peroxide and a bromide source. researchgate.net
| Parameter | Traditional Method | Proposed Sustainable Method |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), In situ generated Br₂ |
| Initiation | High Temperature (e.g., 210°C) | Photocatalysis, Low-temperature initiators |
| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile, Ionic Liquids, Solvent-free |
| Atom Economy | Moderate to Low | High |
| Safety Concerns | High (corrosive, toxic reagents) | Reduced (safer reagents and conditions) |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The known reactivity of this compound is largely centered on the transformation of the tribromomethyl group into a trifluoromethyl group. However, the presence of multiple reactive sites—the aromatic bromine and the tribromomethyl group—suggests a rich and largely unexplored chemical reactivity.
Future research should aim to:
Unlock New Transformations of the Tribromomethyl Group: Beyond fluorination, investigate reactions such as hydrolysis to the corresponding carboxylic acid, or conversion to other functional groups like aldehydes or nitriles.
Exploit the Aromatic Bromine: Explore the participation of the bromo-substituent in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to synthesize more complex molecular architectures. This would open avenues to a wide range of novel derivatives with potential applications in materials science and medicinal chemistry.
Investigate Selective Reactions: Develop methodologies for the selective reaction at either the tribromomethyl group or the aromatic bromine, allowing for stepwise functionalization of the molecule.
Discover Unprecedented Reactions: Systematically screen for novel reactivity patterns by subjecting this compound to a diverse range of reaction conditions and reagents, including transition metal catalysts, photoredox catalysts, and strong bases or nucleophiles.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound via radical chain reactions presents inherent safety and scalability challenges in traditional batch reactors. Flow chemistry offers a powerful solution to these issues, enabling safer, more efficient, and scalable production.
Future efforts in this area should focus on:
Developing Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the synthesis of this compound. digitellinc.comacs.org This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. rsc.org
Enhancing Process Safety: Utilizing the inherent safety advantages of microreactors to handle hazardous reagents and exothermic reactions. rsc.org The small reaction volumes in flow systems minimize the risks associated with thermal runaways and the handling of toxic substances.
Automated Synthesis and Optimization: Integrating flow reactors with automated platforms for real-time reaction monitoring, data logging, and optimization. sigmaaldrich.comnih.govacm.org This would accelerate the discovery of optimal reaction conditions and facilitate high-throughput screening of reaction parameters.
Telescoped Reactions: Designing multi-step flow syntheses where this compound is generated and consumed in a continuous sequence without the need for isolation of intermediates. rsc.org
| Feature | Batch Synthesis | Flow Chemistry |
| Safety | Higher risk of thermal runaway | Enhanced safety due to small reaction volumes |
| Scalability | Challenging | Readily scalable by numbering-up or longer run times |
| Process Control | Limited | Precise control over temperature, pressure, and mixing |
| Reproducibility | Variable | High |
| Automation | Difficult to fully automate | Easily integrated with automated systems |
Advanced Characterization of Transient Species and Reaction Intermediates
The synthesis of this compound proceeds through a free radical chain mechanism involving highly reactive and short-lived intermediates. acs.org A deeper understanding of these transient species is crucial for optimizing the reaction and controlling product distribution.
Future research should employ advanced analytical techniques to:
Spectroscopic Detection of Radical Intermediates: Utilize techniques such as Electron Spin Resonance (ESR) spectroscopy to directly observe and characterize the benzylic radical intermediates formed during the reaction. semanticscholar.org
In Situ Reaction Monitoring: Employ in situ spectroscopic methods like IR and Raman spectroscopy to monitor the reaction progress in real-time and identify transient species.
Matrix Isolation Studies: Isolate and characterize the radical intermediates at low temperatures using matrix isolation techniques coupled with spectroscopy. researchgate.net
Mechanistic Studies: Conduct detailed mechanistic studies, including kinetic analysis and isotopic labeling experiments, to elucidate the elementary steps of the reaction pathway.
Computational Design of New Derivatives with Tunable Reactivity Profiles
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts towards new and valuable targets. The application of computational methods to this compound and its potential derivatives is a promising area for future research.
Key research directions include:
Predicting Reactivity and Selectivity: Using Density Functional Theory (DFT) and other computational methods to model the reaction mechanism of the synthesis of this compound and to predict the regioselectivity and stereoselectivity of its subsequent reactions. dntb.gov.ua
Designing Novel Derivatives: Employing in silico design to create a virtual library of this compound derivatives with tailored electronic and steric properties. This would allow for the rational design of molecules with specific reactivity profiles for applications in areas such as catalysis or materials science.
Understanding Structure-Property Relationships: Using computational tools to establish clear structure-property relationships for this class of compounds, enabling the prediction of physical and chemical properties of yet-unsynthesized molecules.
Guiding Synthetic Planning: Leveraging computational predictions to guide the selection of reaction conditions and reagents for the synthesis of new and challenging derivatives.
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-4-(tribromomethyl)benzene, and how can reaction conditions be optimized?
The synthesis of brominated benzene derivatives often involves halogenation or cross-coupling reactions. For this compound, a plausible route is the bromination of 4-(tribromomethyl)benzene using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to ensure regioselectivity . Key parameters include:
- Temperature : 0–25°C to minimize side reactions.
- Solvent : Dichloromethane or carbon tetrachloride for solubility.
- Catalyst loading : 5–10 mol% for efficient activation.
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate). Yield optimization requires careful stoichiometric control of brominating agents .
Q. What analytical techniques are critical for characterizing this compound?
Characterization should include:
- NMR Spectroscopy :
- ¹H NMR : Absence of aromatic protons (due to bromine substitution) and signals for the tribromomethyl group (δ ~6.5–7.5 ppm for adjacent protons).
- ¹³C NMR : Distinct peaks for quaternary carbons (C-Br₃ at ~120–130 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M]⁺ and isotopic pattern matching Br₄.
- X-ray Crystallography : To resolve crystal packing and confirm stereoelectronic effects of the tribromomethyl group .
Q. How is this compound utilized as an intermediate in organic synthesis?
This compound serves as a precursor in:
- Cross-coupling reactions : Suzuki-Miyaura couplings with arylboronic acids to synthesize polyhalogenated biaryls .
- Polymer chemistry : Incorporation into monomers for flame-retardant polymers due to high bromine content .
- Pharmaceutical intermediates : Functionalization via nucleophilic substitution (e.g., with amines or thiols) to generate bioactive molecules .
Advanced Research Questions
Q. What computational methods are employed to predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations are used to:
- Model transition states in cross-coupling reactions (e.g., Pd-catalyzed couplings).
- Compare activation energies for bromine vs. other halogens in substitution reactions.
- Predict regioselectivity in electrophilic aromatic substitutions (e.g., nitration) .
Q. Example DFT Parameters :
| Functional | Basis Set | Solvent Model | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d) | PCM (CH₂Cl₂) |
Q. How do steric and electronic effects of the tribromomethyl group influence reaction kinetics compared to trifluoromethyl or methyl analogs?
- Steric Effects : The bulky tribromomethyl group slows down nucleophilic aromatic substitution (SNAr) due to hindered approach of nucleophiles.
- Electronic Effects : Strong electron-withdrawing nature (-CBr₃) deactivates the benzene ring, reducing electrophilic substitution rates. Comparative studies with -CF₃ or -CH₃ analogs show:
- Reactivity Trend : -CBr₃ < -CF₃ < -CH₃ in SNAr reactions .
- Activation Energy : Higher for -CBr₃ in Pd-catalyzed couplings (ΔΔG‡ ~5–8 kJ/mol) .
Q. What strategies resolve contradictions in reported biological activity data for brominated aromatic compounds?
Discrepancies in bioactivity (e.g., antimicrobial efficacy) often arise from:
- Impurity profiles : Trace solvents or unreacted bromine may skew results. Validate purity via HPLC (>98%) .
- Assay conditions : Standardize protocols (e.g., MIC testing against Candida albicans at pH 7.4) .
- Structural analogs : Compare with 1-Bromo-4-(difluoromethyl)benzene to isolate the role of bromine .
Q. How can regioselectivity challenges in further functionalization of this compound be addressed?
- Directed ortho-Metalation : Use directing groups (e.g., -OMe) to control metalation sites .
- Protecting Groups : Temporarily mask the tribromomethyl group with silyl ethers to direct electrophiles to the para position .
- Catalyst Design : Employ Pd/XPhos systems to enhance selectivity in cross-couplings .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
